5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one
Description
5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one is a polycyclic heteroaromatic compound featuring a fused pyridine-indole scaffold with partial saturation (tetrahydro rings) and a ketone group at position 8. Its molecular formula is C₁₁H₁₀N₂O (MW: 186.21 g/mol), and it is cataloged under CAS 198141-12-7 . The compound’s structure (Figure 1) combines aromatic and partially saturated rings, making it a versatile intermediate in medicinal chemistry for designing kinase inhibitors, acetylcholinesterase modulators, and other bioactive molecules.
Properties
CAS No. |
198141-12-7 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways and the modulation of gene expression. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives selectively inhibit cancer cell proliferation by targeting the PI3K/Akt pathway .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis.
- Case Study : Research published in Neuroscience Letters highlighted that pyridoindole derivatives could reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The structural features of pyrido[3,2-b]indoles contribute to their effectiveness against various bacterial strains.
- Case Study : A study reported in the Journal of Antibiotics found that specific derivatives exhibited potent activity against multi-drug resistant bacteria .
Organic Light Emitting Diodes (OLEDs)
This compound is being explored as a material for OLEDs due to its favorable electronic properties.
- Research Findings : The manipulation of electron deficiency in δ-carboline derivatives has been shown to enhance the efficiency of blue phosphorescent organic light-emitting diodes. This was documented in a study published in Journal of Material Chemistry C, demonstrating high efficiency at 1000 cd/m² .
Photovoltaic Applications
The compound's properties are also being utilized in photovoltaic cells. Its ability to act as a donor material enhances the performance of organic solar cells.
- Research Findings : A recent publication discussed how incorporating pyridoindole moieties into solar cell designs improved charge transport and overall energy conversion efficiency .
Buffering Agent
In biochemical research, this compound serves as a non-ionic organic buffering agent used in cell cultures.
- Application : It maintains pH stability within a range suitable for various biological processes (pH 6-8.5), making it essential for cell culture media formulations .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes . For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Fusion Variants
9H-Pyrido[2,3-b]indol-2-amine (CAS 26148-68-5)
- Structure : Differs in pyridine-indole fusion (2,3-b vs. 3,2-b) and substitution (amine at position 2).
- Molecular Formula : C₁₁H₉N₃ (MW: 183.21 g/mol).
1-Methyl-9H-pyrido[3,4-b]indol-7-ol (Harmol, CAS 487-03-6)
- Structure : Features a hydroxyl group at position 7 and a methyl group at position 1.
- Molecular Formula : C₁₂H₁₀N₂O (MW: 198.22 g/mol).
- Key Differences: The hydroxyl group increases polarity, while the methyl group introduces steric hindrance. This compound is a known β-carboline derivative with reported fluorescence properties .
Substituent and Saturation Variants
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one (CAS 1595028-26-4)
- Structure : Contains a dimethyl group at positions 7 and 7, increasing hydrophobicity.
- Molecular Formula : C₁₃H₁₄N₂O (MW: 214.27 g/mol).
- The compound is a precursor for kinase inhibitors .
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole (CAS 25797-01-7)
Pharmacologically Active Derivatives
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h)
- Structure : Combines a carboxamide linker and a 2-hydroxybenzamido substituent.
- Purity : 96% (HPLC), MW: ~440 g/mol.
- Activity : Demonstrated in acetylcholinesterase inhibition assays, highlighting the role of carboxamide groups in binding interactions .
Kinase Inhibitors (e.g., 7-Chloro-9H-pyrimido[4,5-b]indol-4-amine derivatives)
Structural and Functional Analysis
Table 1: Comparative Data for Pyridoindole Derivatives
Discussion of Key Differences
- Electronic Effects : The ketone in the target compound increases electrophilicity, making it reactive toward nucleophiles, whereas amine or hydroxyl substituents (e.g., Harmol) enhance hydrogen-bonding capacity .
- Steric Considerations : Dimethyl groups (CAS 1595028-26-4) improve lipophilicity and metabolic stability, critical for kinase inhibitors .
- Biological Relevance: Carboxamide-linked derivatives (e.g., 8h) exhibit enhanced acetylcholinesterase inhibition compared to non-substituted analogs, underscoring the role of functional groups in activity .
Biological Activity
5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one, also known as 5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H10N2O
- Molecular Weight : 186.21 g/mol
- CAS Number : 198141-12-7
- Physical Form : Crystalline powder
- Melting Point : 265°C (decomposition)
Anticancer Properties
Research indicates that compounds related to pyridoindoles exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of pyridoindoles have shown cytotoxic effects against various cancer cell lines, including glioma cells. The IC50 values for these compounds were reported to be in the micromolar range (approximately 1.20 to 29.10 µM), indicating their potential as anticancer agents .
The mechanism behind the anticancer activity of pyridoindoles often involves:
- Induction of apoptosis through the activation of caspases and PARP cleavage .
- Modulation of gene expression profiles leading to the suppression of oncogenes and the activation of tumor suppressor genes.
Antiviral Activity
Emerging studies suggest that certain pyridoindole derivatives may possess antiviral properties:
- Compounds have been tested for their ability to inhibit viral entry in cell lines. For example, antiviral assays showed promising results with low cytotoxicity at high concentrations (up to 100 µM) .
Study 1: Anticancer Efficacy
A specific study focused on the efficacy of pyridoindole derivatives against glioma cells (U373MG). The results indicated:
- Significant reduction in cell viability with an IC50 value of approximately 23.28 µM when compared to doxorubicin .
Study 2: Antiviral Properties
Another study evaluated the antiviral activity against SARS-CoV-2 using pyridoindole derivatives:
- The compounds demonstrated effectiveness in reducing viral infection rates without significant cytotoxicity .
Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 198141-12-7 |
| Melting Point | 265°C (decomposition) |
| Anticancer IC50 (Glioma) | 1.20 - 29.10 µM |
| Antiviral Activity | Effective against viral entry with low CC50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
